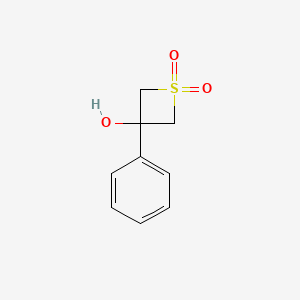

3-Hydroxy-3-phenylthietane 1,1-dioxide

Description

Overview of Small-Ring Sulfur Heterocycles in Synthetic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry. wikipedia.org Those containing sulfur are particularly significant, with applications ranging from pharmaceuticals to materials science. researchgate.net Small-ring sulfur heterocycles, such as three-membered thiiranes and four-membered thietanes, are characterized by considerable geometric strain. britannica.com This inherent ring strain makes them more reactive than their acyclic counterparts or larger ring systems and thus renders them useful as reactive intermediates for the synthesis of a variety of other molecules. britannica.commsu.edu

Thietanes, specifically, are important building blocks in the preparation of sulfur-containing acyclic and other heterocyclic compounds. nih.gov Their utility is demonstrated in their presence as structural motifs in several biologically active compounds and pharmaceuticals, including antiviral and anticancer agents. nih.gov The development of synthetic methods to construct and functionalize the thietane (B1214591) backbone is an active area of research, providing access to novel chemical entities with diverse applications. nih.gov

The Role of Sulfone Moieties in Organic Transformations

The sulfone group (R-SO₂-R') is a powerful and versatile functional group in organic chemistry, often described as a "chemical chameleon" due to its ability to modulate chemical reactivity. thieme-connect.com Sulfones are organosulfur compounds that serve as important intermediates in a vast array of synthetic transformations. iomcworld.com

Several key electronic and structural features of the sulfone moiety contribute to its utility:

Electron-Withdrawing Nature : The sulfonyl group is strongly electron-withdrawing, which can activate adjacent C-H bonds, making them more acidic and susceptible to deprotonation and subsequent alkylation. iomcworld.com This property also makes neighboring double bonds effective Michael acceptors. thieme-connect.com

Stabilization of Intermediates : Sulfone groups can effectively stabilize adjacent carbanions, facilitating the formation of carbon-carbon bonds. thieme-connect.com

Leaving Group Ability : The sulfonyl group can function as a good leaving group in the form of a sulfinate anion, a property that is exploited in many synthetic sequences to remove the sulfone moiety after it has served its purpose. thieme-connect.com

Directing Group : The sulfone functional group has a strong capacity to direct the stereochemical outcome of reactions, such as in the asymmetric transfer hydrogenation of ketones. nih.gov

These characteristics are harnessed in several classical and modern name reactions, including the Ramberg-Bäcklund reaction for the synthesis of alkenes and the Julia olefination. thieme-connect.com The prevalence of the sulfone scaffold in medicinal chemistry is significant, with this functional group being present in numerous biologically active molecules used to treat a range of conditions. thieme-connect.com

Rationale for Focused Research on 3-Hydroxy-3-phenylthietane 1,1-Dioxide

The focused investigation into this compound is driven by the synthetic potential arising from its unique trifunctional structure: the thietane 1,1-dioxide ring, a tertiary hydroxyl group, and a phenyl group. The rationale for its study is multifaceted, combining interests in scaffold-based drug design, reaction development, and the creation of complex molecular structures.

The thietane 1,1-dioxide core provides a compact and rigid three-dimensional scaffold. In medicinal chemistry, such structures are sought after to explore new chemical space and to act as substitutes for more common, flexible, or metabolically labile groups. enamine.net The oxidation of the parent thietane to the 1,1-dioxide enhances its polarity and electron-withdrawing character while maintaining the strained four-membered ring system.

The tertiary hydroxyl group at the 3-position is a key reactive site. It serves as a synthetic handle for a variety of subsequent transformations, allowing for the introduction of new functional groups and the extension of the molecular framework. The presence of the phenyl group at the same position influences the molecule's steric and electronic properties, which can be exploited to control the stereoselectivity of reactions at the hydroxyl group or other positions on the ring.

Research into this compound includes its synthesis, typically via the oxidation of the corresponding 3-phenylthietan-3-ol (B2930561) using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). nih.govacs.org The characterization and stability of this and related compounds under various conditions are also crucial areas of study to establish their utility as reliable synthetic intermediates. nih.govacs.org For instance, stability studies on the related compound 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide showed it was generally stable under acidic and nucleophilic conditions but degraded via elimination under strong basic conditions (1 M NaOH). nih.govacs.org

The synthesis and properties of this compound and several analogues have been documented, providing a basis for further exploration.

| Compound Name | Aryl Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 4-methoxyphenyl | 80 | Not Reported |

| 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | 2-methoxyphenyl | 99 | Not Reported |

| 3-(Benzo[d] iomcworld.comnih.govdioxol-5-yl)-3-hydroxythietane 1,1-dioxide | 3,4-(methylenedioxy)phenyl | 83 | Not Reported |

| 3-Hydroxy-3-(p-tolyl)thietane 1,1-dioxide | 4-methylphenyl (p-tolyl) | 83 | 114–119 |

| This compound | phenyl | 80 | 103–109 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-3-phenylthietan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c10-9(6-13(11,12)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQQCAQZKDUQKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Hydroxy 3 Phenylthietane 1,1 Dioxide and Its Analogues

Direct Oxidation Routes to Thietane (B1214591) 1,1-Dioxides

The conversion of 3-hydroxy-3-phenylthietane precursors to their corresponding 1,1-dioxides is a crucial step in the synthesis of the target compound. This transformation is typically achieved through oxidation of the sulfur atom in the thietane ring.

Oxidation of 3-Hydroxy-3-phenylthietane Precursors

The oxidation of 3-hydroxy-3-phenylthietane and its derivatives is a common and effective method for the preparation of the corresponding sulfones. Various oxidizing agents have been successfully employed for this purpose.

m-Chloroperbenzoic acid (m-CPBA) is a widely used and efficient reagent for the oxidation of sulfides to sulfones. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org In the context of 3-hydroxy-3-phenylthietane, m-CPBA provides a reliable method for the synthesis of the 1,1-dioxide derivative.

A general procedure involves the treatment of a solution of the thietan-3-ol in a suitable solvent, such as dichloromethane (CH₂Cl₂), with an excess of m-CPBA. nih.govacs.org The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure complete oxidation. nih.govacs.org The use of approximately 3.0 equivalents of m-CPBA relative to the thietan-3-ol is common to drive the reaction to completion. nih.govacs.org

For the synthesis of 3-hydroxy-3-phenylthietane 1,1-dioxide, the precursor 3-phenylthietan-3-ol (B2930561) is reacted with m-CPBA. nih.gov Following the general procedure, this reaction has been shown to produce the desired product in good yield. nih.gov For instance, the oxidation of 3-phenylthietan-3-ol (1g) using m-CPBA (77%) afforded this compound (2g) as a white solid with an 80% yield after purification by flash column chromatography. nih.gov

The versatility of this method is demonstrated by its application to a range of substituted 3-arylthietan-3-ols, as detailed in the table below.

| Substrate (Thietan-3-ol) | Product (Thietane 1,1-dioxide) | Yield (%) | Reference |

|---|---|---|---|

| 3-Phenylthietan-3-ol | This compound | 80 | nih.gov |

| 3-(4-Methoxyphenyl)thietan-3-ol | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80 | nih.gov |

| 3-(4-((Triisopropylsilyl)oxy)phenyl)thietan-3-ol | 3-Hydroxy-3-(4-((triisopropylsilyl)oxy)phenyl)thietane 1,1-dioxide | 80 | nih.gov |

An alternative and greener method for the oxidation of thietanols involves the use of hydrogen peroxide (H₂O₂) in the presence of acetic acid (CH₃COOH). mdpi.comorganic-chemistry.org This system is an effective oxidizing agent for various substrates, including alcohols. mdpi.comorganic-chemistry.org While specific examples for the oxidation of 3-hydroxy-3-phenylthietane are not as extensively detailed as with m-CPBA, the general applicability of this method to alcohol oxidation suggests its utility in this synthesis. mdpi.com

The reaction typically involves treating the thietanol with an aqueous solution of hydrogen peroxide in acetic acid. The acetic acid can act as both a solvent and a catalyst, facilitating the oxidation process. This method is considered environmentally friendly as the primary byproduct is water. mdpi.com

General Procedures for Substituted Thietanol Dioxides

The synthesis of various substituted thietanol dioxides can be achieved through the oxidation of the corresponding thietanols. acs.org The choice of substituents on the aryl ring can influence the electronic properties and reactivity of the molecule. A general and robust procedure for this transformation is the m-CPBA oxidation method described previously.

The general procedure involves dissolving the substituted thietan-3-ol in dichloromethane at 0 °C, followed by the portion-wise addition of approximately 3.0 equivalents of m-CPBA. acs.org The reaction mixture is then stirred for a period at room temperature to ensure complete conversion. The reaction is subsequently quenched with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts. acs.org The product is then extracted, dried, and purified, typically by flash column chromatography. acs.org

Precursor Synthesis for 3-Hydroxy-3-phenylthietane

The availability of the 3-hydroxy-3-phenylthietane precursor is paramount for the synthesis of the target 1,1-dioxide. Several synthetic routes have been developed to access this key intermediate.

Ring Closure Reactions from Epoxides and Sulfhydride Sources

One of the fundamental approaches to constructing the thietane ring involves the reaction of a suitable epoxide with a sulfhydride source, followed by intramolecular cyclization. For the synthesis of 3-hydroxy-3-phenylthietane, this would conceptually involve a phenyl-substituted epoxide derivative.

A general method for the synthesis of thietan-3-ols involves the reaction of (1-chloromethyl)oxiranes with hydrogen sulfide (H₂S) in the presence of a base such as barium hydroxide (Ba(OH)₂). nih.govbeilstein-journals.org This reaction has been reported to be applicable to 2- and 3-phenyl substituted (1-chloromethyl)oxiranes. nih.govbeilstein-journals.org

The mechanism proceeds via the deprotonation of hydrogen sulfide by the base to form the hydrosulfide anion (⁻SH). nih.govbeilstein-journals.org This nucleophile then attacks the epoxide ring, leading to its opening and the formation of a mercaptoalkanolate intermediate. nih.govbeilstein-journals.org A subsequent intramolecular nucleophilic substitution, where the newly formed thiolate attacks the carbon bearing the chloro group, results in the closure of the four-membered thietane ring to yield the desired 3-hydroxythietane derivative. nih.govbeilstein-journals.org While a specific example for the synthesis of 3-hydroxy-3-phenylthietane via this route is not explicitly detailed, the reported applicability to phenyl-substituted oxiranes suggests its feasibility. nih.govbeilstein-journals.org

Grignard Reagent Addition to 3-Thietanone

A primary and straightforward method for synthesizing 3-aryl-3-hydroxythietanes, the precursors to this compound, is the addition of Grignard reagents to thietan-3-one. chemrxiv.orgorganic-chemistry.org This classic organometallic reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of thietan-3-one, resulting in the formation of a tertiary alcohol. chemrxiv.orgorganic-chemistry.orgleah4sci.com

The general procedure involves adding an aryl magnesium bromide solution, such as phenylmagnesium bromide or a substituted variant, to a solution of thietan-3-one in a suitable solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). nih.gov After the addition is complete, the reaction mixture is typically warmed to room temperature to ensure the reaction goes to completion. nih.gov The process is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the reaction and protonate the resulting alkoxide. leah4sci.comnih.gov This workup yields the desired 3-aryl-3-hydroxythietane. nih.gov

To obtain the target compound, this compound, a subsequent oxidation step is required. The synthesized 3-aryl-3-hydroxythietane is oxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). chemrxiv.orgnih.gov This step converts the sulfide in the thietane ring to a sulfone, yielding the final 1,1-dioxide product. chemrxiv.orgnih.gov This two-step sequence, starting from the commercially available thietan-3-one, provides a divergent and efficient route to a variety of 3-aryl-3-hydroxythietane 1,1-dioxides. chemrxiv.org

Table 1: Examples of 3-Aryl-3-hydroxythietane 1,1-Dioxides Synthesized via Grignard Addition and Subsequent Oxidation

| Aryl Group | Starting Material | Grignard Reagent | Oxidizing Agent | Final Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenyl | Thietan-3-one | Phenylmagnesium bromide | m-CPBA | This compound | 80% | nih.gov |

| 4-Methoxyphenyl | Thietan-3-one | 4-Methoxyphenylmagnesium bromide | m-CPBA | 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 80% | nih.govacs.org |

| 2-Methoxyphenyl | Thietan-3-one | 2-Methoxyphenylmagnesium bromide | m-CPBA | 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | 99% | nih.govacs.org |

| 4-Chlorophenyl | Thietan-3-one | 4-Chlorophenylmagnesium bromide | m-CPBA | 3-Hydroxy-3-(4-chlorophenyl)thietane 1,1-dioxide | N/A | nih.gov |

Advanced Synthetic Approaches to Substituted Thietane 1,1-Dioxides

Beyond the foundational Grignard addition, more sophisticated methods have been developed to access a wider array of substituted thietane 1,1-dioxides. These advanced approaches focus on creating 3,3-disubstituted analogues, controlling stereochemistry, and employing modern catalytic systems to enhance efficiency and substrate scope.

Strategies Employing Carbocationic Intermediates for 3,3-Disubstituted Analogues

A powerful strategy for synthesizing 3,3-disubstituted thietane 1,1-dioxides involves the generation of a carbocationic intermediate from a 3-aryl-3-hydroxythietane 1,1-dioxide precursor. chemrxiv.orgresearchgate.net This method utilizes catalytic amounts of either a Lewis acid (such as Ca²⁺ or Fe³⁺ salts) or a Brønsted acid to facilitate the dehydration of the tertiary alcohol, forming a stabilized benzylic carbocation on the four-membered ring. chemrxiv.orgacs.org This reactive intermediate can then be trapped by a variety of nucleophiles to form new carbon-carbon, carbon-sulfur, or carbon-oxygen bonds at the 3-position. chemrxiv.orgacs.org

The reaction conditions can be tuned to favor the desired substitution product over a common side product, 3-aryl-2H-thiete 1,1-dioxide, which arises from an E1 elimination pathway. chemrxiv.orgacs.org For instance, while lithium-based Lewis acids often result in low yields, catalysts like Ca²⁺ and Fe³⁺, as well as Brønsted acids, can drive the reaction to full conversion with good yields of the desired diarylthietane dioxide product. chemrxiv.org

This approach is notable for its divergent nature, allowing for the coupling of the thietane dioxide core with a range of nucleophiles:

Arenes: Phenols and other electron-rich aromatic compounds can participate in Friedel-Crafts-type alkylations to yield 3,3-diarylthietane 1,1-dioxides. nih.gov

Thiols: Both aromatic and aliphatic thiols serve as effective nucleophiles, leading to the formation of 3-aryl-3-sulfanylthietane 1,1-dioxides. chemrxiv.org

Alcohols: While direct alkylation of alcohols under Lewis acid catalysis may be unsuccessful, switching to a Brønsted acid catalyst like triflimide (Tf₂NH) can achieve O-alkylation with primary and benzylic alcohols. chemrxiv.org

Table 2: Catalytic Systems for the Synthesis of 3,3-Disubstituted Thietane 1,1-Dioxides via Carbocationic Intermediates

| Catalyst Type | Example Catalyst | Nucleophile Class | Product Type | Reference |

|---|---|---|---|---|

| Lewis Acid | Ca(NTf₂)₂ | Arenes (e.g., Phenols) | 3,3-Diarylthietane 1,1-dioxides | chemrxiv.org |

| Lewis Acid | Ca(NTf₂)₂ | Thiols (Aromatic/Aliphatic) | 3-Aryl-3-sulfanylthietane 1,1-dioxides | chemrxiv.org |

| Brønsted Acid | Tf₂NH | Alcohols (Primary/Benzylic) | 3-Alkoxy-3-arylthietane 1,1-dioxides | chemrxiv.org |

Stereoselective Synthesis of Chiral Thietane 1,1-Dioxides

The development of stereoselective methods provides access to chiral thietane 1,1-dioxides, which are of significant interest in medicinal chemistry. One notable advancement is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) of thietane 1,1-dioxides. nih.gov This process establishes an α-sulfonyl tetrasubstituted stereogenic center with high levels of enantioselectivity. nih.gov The reaction proceeds through linear enolate intermediates generated from racemic starting materials. nih.gov The resulting enantioenriched thietane 1,1-dioxides are versatile building blocks that can be further derivatized into novel spirocyclic structures. nih.gov Other approaches to chiral sulfur-containing heterocycles, such as the diastereoselective synthesis of thietane-fused β-lactams via photochemical cycloaddition of monothioimides, also highlight the progress in controlling stereochemistry in thietane synthesis. beilstein-journals.orgacs.org

Metal-Catalyzed Coupling Reactions for Sulfone Synthesis

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comthermofisher.com These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi reactions, are integral to the synthesis of complex molecules. thermofisher.com In the context of sulfone synthesis, these methods can be applied to construct the carbon-sulfur bonds characteristic of the sulfone group. For example, Ni/photoredox dual catalysis has been employed for the formation of C(sp²)-SO₂Ar bonds, coupling aryl bromides with aryl sulfinates. chemrxiv.org While not always applied directly to the pre-formed thietane ring, these coupling strategies are crucial for synthesizing substituted sulfone-containing precursors or for the functionalization of thietane dioxide derivatives that bear appropriate handles for cross-coupling. acs.org

Photocatalytic Strategies in Sulfone Assembly

Visible-light photocatalysis has emerged as a powerful technique for chemical synthesis, offering mild reaction conditions and unique reactivity pathways. researchgate.net This approach has been successfully applied to the synthesis and functionalization of sulfones. researchgate.net Photocatalytic methods can be used in multicomponent reactions to assemble alkyl sulfones. rsc.org For example, a one-pot synthesis can be achieved by reacting aryl diazonium salts with styrene derivatives and sodium metabisulfite in the presence of a photocatalyst like rhodamine B. rsc.org These strategies often proceed through radical intermediates, granting access to new types of reactivity for constructing sulfone-containing molecules under environmentally benign conditions. researchgate.netresearchgate.net

Sulfur Dioxide Based Three-Component Approaches

To circumvent the challenges of handling toxic, gaseous sulfur dioxide, synthetic methods have been developed that use stable SO₂ surrogates in multicomponent reactions. nih.govethernet.edu.et A common strategy involves the one-pot, three-component synthesis of sulfones. nih.gov In this approach, an organometallic reagent, such as a Grignard or organolithium reagent, is added to an SO₂ surrogate like DABSO (the complex of DABCO and sulfur dioxide). nih.govacs.org This generates a metal sulfinate intermediate in situ. nih.gov This nucleophilic sulfinate is then trapped by a wide range of carbon electrophiles, including alkyl, allyl, or benzyl halides, to form the final sulfone product. nih.gov This method is highly versatile and avoids the need for traditional multi-step processes that often start from thiols and require oxidative conditions. nih.gov The use of SO₂ surrogates has significantly improved the flexibility, safety, and step economy of synthesizing sulfonyl-containing compounds. bohrium.com

Derivatization and Analogues of 3 Hydroxy 3 Phenylthietane 1,1 Dioxide

Synthesis of 3,3-Disubstituted Thietane (B1214591) 1,1-Dioxides

A significant strategy for the derivatization of 3-hydroxy-3-phenylthietane 1,1-dioxide involves the substitution at the C3 position to create 3,3-disubstituted thietane 1,1-dioxides. This is often achieved by leveraging the tertiary alcohol for further reactions. A divergent approach involves the formation of a carbocation on the four-membered ring, which can then be trapped by various nucleophiles. nih.gov This method has been successfully employed using catalytic amounts of Lewis or Brønsted acids to couple the benzylic tertiary alcohols of thietane dioxides directly with arenes, thiols, and alcohols. nih.gov

The general synthesis commences with the preparation of 3-aryl-thietan-3-ol 1,1-dioxides. Thietan-3-one serves as a readily available precursor, which upon reaction with Grignard or organolithium reagents, yields the corresponding thietan-3-ols. Subsequent oxidation, for instance with meta-chloroperoxybenzoic acid (m-CPBA), affords the desired 3-hydroxy-3-arylthietane 1,1-dioxide. nih.gov

The scope of this synthetic strategy has been demonstrated to be broad, allowing for the introduction of a variety of aryl and heteroaryl substituents at the C3 position. The reaction of 3-hydroxy-3-arylthietane 1,1-dioxides with different arene nucleophiles under Lewis acid catalysis, such as with calcium, iron(III), or proton catalysis, has been explored. nih.gov

A range of electron-rich aromatic and heteroaromatic compounds can act as effective nucleophiles in this transformation. For example, phenols, methoxy-substituted benzenes, and heterocycles like N-methylindole, 2-methylfuran, and 2-methylthiophene (B1210033) have been successfully coupled to the thietane ring. nih.gov The reaction generally proceeds with good to excellent yields.

Below is a table summarizing the synthesis of various 3-aryl-3-hydroxythietane 1,1-dioxides, which are precursors for further derivatization.

| Entry | Aryl Group | Yield (%) |

| 1 | 4-Methoxyphenyl | 80 |

| 2 | 2-Methoxyphenyl | 99 |

| 3 | Benzo[d] scispace.comnih.govdioxol-5-yl | - |

| 4 | 4-((Triisopropylsilyl)oxy)phenyl | 80 |

| 5 | Phenyl | 80 |

Data sourced from Saejong et al. (2024). nih.gov

This synthetic methodology is versatile, enabling the formation of not only carbon-carbon bonds but also carbon-sulfur and carbon-oxygen bonds directly on the thietane ring at the C3 position.

Carbon-Carbon Bond Formation: As detailed in the previous section, the Friedel-Crafts-type reaction with arene and heteroarene nucleophiles is a primary method for forming new C-C bonds at the C3 position. This allows for the synthesis of a diverse library of 3,3-diarylthietane 1,1-dioxides.

Carbon-Sulfur Bond Formation: The reaction has been successfully extended to thiol nucleophiles, leading to the formation of 3-sulfanyl thietane 1,1-dioxides. Both aromatic and aliphatic thiols have been shown to be well-tolerated in the alkylation of 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide, proceeding smoothly at moderate temperatures. nih.gov

Carbon-Oxygen Bond Formation: While the direct application of the Lewis acid-catalyzed conditions to alcohol nucleophiles was less successful, a switch to Brønsted acid catalysis, for example using triflimide (Tf2NH), enabled the O-alkylation with primary and benzylic alcohols. nih.gov This demonstrates a pathway to form C-O bonds at the C3 position, further expanding the diversity of accessible derivatives.

The following table presents a selection of 3,3-disubstituted thietane 1,1-dioxides synthesized through the formation of C-C, C-S, and C-O bonds.

| Entry | Nucleophile | Product Type | Yield (%) |

| 1 | Anisole | 3,3-Diaryl | 85 |

| 2 | Phenol | 3,3-Diaryl | 84 |

| 3 | 4-Methylbenzenethiol | 3-Aryl-3-sulfanyl | 95 |

| 4 | Benzyl alcohol | 3-Aryl-3-alkoxy | 75 |

Data represents selected examples from Saejong et al. (2024). nih.gov

Chiral Analogues and their Potential as Building Blocks

The synthesis of chiral thietanes and their subsequent oxidation to chiral thietane-1,1-dioxides presents an avenue for creating novel chiral building blocks. scispace.com One approach to obtaining chiral thietanes is through the use of chiral starting materials, such as chiral oxiranes, under Mitsunobu conditions. scispace.com These chiral thietanes can then be oxidized to the corresponding sulfones.

While the primary focus of much of the literature is on achiral derivatives, the synthesis of chiral thietanes has been described, and these molecules are noted for their potential as novel building blocks, for instance, in the field of liquid crystals. scispace.com The introduction of chirality into the this compound scaffold could lead to valuable intermediates for asymmetric synthesis, where the defined stereochemistry of the thietane ring could be used to control the stereochemical outcome of subsequent reactions. Thietanes, in general, are considered useful intermediates and versatile building blocks in organic synthesis for the preparation of various sulfur-containing compounds. nih.gov The development of enantioselective syntheses for these chiral analogues is an area of ongoing interest.

Regioselective Functionalization at C2 and C4 Positions of the Thietane Ring

While derivatization at the C3 position is a common strategy, functionalization at the C2 and C4 positions of the thietane ring offers an alternative approach to creating diverse analogues. Research has demonstrated that stereoselective functionalization at these positions is feasible. A strategy for the functionalization of thietane 1-oxide has been developed, which can be extended to thietane 1,1-dioxides. This method involves a lithiation/electrophilic trapping sequence.

Starting from a C2-substituted thietane 1-oxide, it is possible to achieve a straightforward synthesis of new C2,C4-disubstituted thietane 1-oxides. This demonstrates that the thietane ring can be selectively functionalized at these positions while leaving the four-membered ring intact. The chemical and configurational stability of the lithiated intermediates has been investigated, confirming the viability of this approach for stereoselective functionalization. This methodology allows for the introduction of substituents at positions other than C3, significantly expanding the range of accessible thietane-based structures.

Spectroscopic and Computational Characterization Methodologies

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to determine key thermal properties such as melting point and enthalpy of fusion. scielo.org.mx For 3-Hydroxy-3-phenylthietane 1,1-dioxide, the melting point has been reported, which is a critical parameter that would be precisely measured by DSC. nih.gov

| Thermal Property | Value |

| Melting Point (mp) | 103–109 °C |

Table 4: Thermal Properties of this compound. nih.gov

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures changes in the mass of a sample as a function of temperature or time under a controlled atmosphere. uni-siegen.de This analysis is highly useful for determining a material's thermal stability and composition, particularly in processes involving dehydration, decomposition, desorption, or oxidation. uni-siegen.deresearchgate.net

When applied to this compound, a TGA scan would heat the sample at a constant rate, and the resulting curve would plot the percentage of remaining mass against temperature. A typical analysis would likely reveal distinct mass loss steps. The first significant loss might be attributed to the elimination of the hydroxyl group in the form of a water molecule. Subsequent mass losses at higher temperatures would correspond to the decomposition and fragmentation of the thietane (B1214591) dioxide ring structure. researchgate.net The temperatures at which these events occur provide critical information about the thermal stability of the compound.

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermoanalytic technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to a controlled temperature program. libretexts.org This method is used to detect thermal events such as phase transitions, melting, crystallization, and decomposition reactions. abo.fi Any event that involves an absorption or liberation of heat will appear as a deviation in the DTA curve. libretexts.org

For this compound, a DTA curve would show peaks corresponding to various thermal events. An endothermic peak, where the sample temperature lags behind the reference, would typically indicate melting of the solid compound. uni-siegen.devbcop.org Broad endothermic peaks are often characteristic of dehydration reactions. vbcop.org Conversely, an exothermic peak, where the sample temperature exceeds the reference, would signify an energy-releasing process, such as oxidative decomposition of the molecule. uni-siegen.devbcop.org By running DTA and TGA simultaneously, one can correlate the thermal events (from DTA) with specific mass changes (from TGA), providing a comprehensive thermal profile of the compound. libretexts.org

Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to determine optimized molecular geometries, corresponding to the lowest energy conformation of a compound. researchgate.net The basis of DFT is that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more efficient than methods that rely on complex wave functions. mdpi.com For this compound, DFT calculations would be used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule in its ground state.

Prediction of Spectroscopic Parameters

A significant application of DFT is the prediction of a wide range of spectroscopic parameters. nih.gov These theoretical calculations can complement experimental investigations by helping to assign signals in complex spectra. For instance, DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and parameters related to optical and X-ray absorption spectra. nih.gov By simulating these spectra, researchers can gain a deeper understanding of the molecule's electronic and structural properties and confirm experimental findings.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine the thermodynamics of reaction pathways. mdpi.commdpi.com Such studies can explain the regioselectivity and stereoselectivity of reactions. mdpi.com For this compound, theoretical studies could be used to investigate its decomposition pathways under thermal stress or its reactivity with other chemical species. These calculations can also rationalize experimental observations, such as the compound's stability under certain acidic and basic conditions. nih.gov

Conformational Analysis and Ring Puckering Calculations for Thietane Dioxides

Four-membered heterocyclic rings like thietane are not planar and exist in puckered conformations to relieve ring strain. researchgate.net The degree of this puckering can be defined by a puckering angle and an interconversion barrier between conformations. nih.gov Computational analysis is essential for modeling these puckered structures and their potential energy surfaces. researchgate.net

While specific calculations for this compound are not detailed in the searched literature, X-ray diffraction analysis of the closely related 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide revealed a significantly puckered thietane dioxide ring with a puckering angle of 29.4°. acs.org This puckering was observed to be directed towards the hydroxyl group, which is suggestive of an intramolecular hydrogen bond influencing the ring's conformation. acs.org The degree of puckering in thietane dioxides is highly dependent on the substituents. For example, other 3,3-diarylthietane dioxides without the hydroxyl group exhibit a much less puckered ring. acs.org

Table 1: Puckering Angles of Substituted Thietane Dioxides

| Compound Name | Puckering Angle (°) |

|---|---|

| 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 29.4 |

| 3-(4-methoxyphenyl)-3-phenylthietane 1,1-dioxide | 14.0 |

| 3-(4-chlorophenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 16.9 |

Data sourced from The Journal of Organic Chemistry. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Thietane (B1214591) 1,1-Dioxide Synthesis

The synthesis of thietane 1,1-dioxides, and specifically the derivatization of precursors like 3-Hydroxy-3-phenylthietane 1,1-dioxide, has been significantly advanced by the development of novel catalytic systems. The initial synthesis involves two main steps: the creation of the 3-hydroxythietane core, followed by oxidation to the 1,1-dioxide (sulfone). The oxidation of the precursor, 3-hydroxy-3-phenylthietane, is commonly achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.org More recently, methods utilizing hydrogen peroxide with a suitable catalyst have been explored as a more environmentally benign approach. acs.org

The most innovative catalytic developments, however, concern the subsequent functionalization of the 3-hydroxy-3-arylthietane 1,1-dioxide core. Research has demonstrated that catalytic amounts of Lewis or Brønsted acids can activate the benzylic tertiary alcohol, facilitating the formation of a carbocation on the four-membered ring. beilstein-journals.orgrsc.org This reactive intermediate can then be coupled with a variety of nucleophiles. This strategy provides a divergent and efficient route to a wide range of 3,3-disubstituted thietane 1,1-dioxides. rsc.org

A study systematically investigated various catalysts for the coupling of 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide with 4-methoxyphenol. The findings highlight the efficacy of different Lewis and Brønsted acids in promoting the reaction.

Table 1: Catalyst Screening for the Synthesis of 3,3-Disubstituted Thietane 1,1-Dioxide

| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| Li(OTf) | CH₂Cl₂ | 25 | 18 | 65 | 45 |

| Ca(OTf)₂ | CH₂Cl₂ | 25 | 18 | >98 | 78 |

| Fe(OTf)₃ | CH₂Cl₂ | 25 | 18 | >98 | 81 |

| TfOH | CH₂Cl₂ | 25 | 18 | >98 | 75 |

Data sourced from studies on 3-aryl-thietan-3-ol dioxides. beilstein-journals.org

The results indicate that while several catalysts are effective, Calcium triflate (Ca(OTf)₂) provides a good balance of reactivity and ease of handling. beilstein-journals.org Furthermore, elevating the temperature in a less hazardous solvent like toluene can significantly improve the yield and minimize side products. beilstein-journals.org

Green Chemistry Approaches in Thietane 1,1-Dioxide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. For the synthesis of thietane 1,1-dioxides, these principles can be applied to both the oxidation step and subsequent derivatization reactions.

One key area of focus is the use of environmentally benign solvents and reagents. The oxidation of sulfides to sulfones, a fundamental step in producing thietane 1,1-dioxides, can be performed under catalyst-free conditions using an oxidant like Oxone (2KHSO₅·KHSO₄·K₂SO₄). enamine.net Notably, the choice of solvent can selectively determine the oxidation state, with ethanol favoring the formation of sulfoxides and water promoting the formation of sulfones. enamine.net This solvent-controlled selectivity offers a green and catalyst-free method to access the desired thietane 1,1-dioxide.

The use of hydrogen peroxide as an oxidant, often in place of peroxy acids like m-CPBA, is another green approach, as its only byproduct is water. acs.org In derivatization reactions, replacing chlorinated solvents like dichloromethane with alternatives such as toluene reduces environmental impact. beilstein-journals.org

Further aligning with green chemistry principles, developing solvent-free synthesis methods minimizes waste and environmental harm. nih.gov While not yet specifically documented for this compound, mechanochemical grinding procedures and reactions under neat conditions represent future avenues for making the synthesis of its derivatives more sustainable. nih.gov

Applications in Advanced Functional Materials and Polymer Chemistry

While the primary research focus for thietane 1,1-dioxides has been in medicinal and agricultural chemistry, their unique structural and physical properties suggest potential applications in materials science. beilstein-journals.orgrsc.org The thietane 1,1-dioxide moiety is a small, polar, and metabolically stable motif. beilstein-journals.org The sulfone group is a strong hydrogen bond acceptor, which could be exploited in the design of functional polymers and supramolecular materials.

Although the direct polymerization of this compound has not been extensively reported, related small-ring sulfones have been investigated. For instance, patents exist for the homopolymer of thiirane 1,1-dioxide (ethylene sulfone), a three-membered cyclic sulfone, indicating an interest in poly-sulfones derived from strained rings. The ring strain inherent in the four-membered thietane dioxide ring could potentially be harnessed for ring-opening polymerization (ROP), a common method for producing polymers from cyclic monomers. enamine.net

The incorporation of the rigid and polar thietane dioxide unit into polymer backbones could impart desirable properties such as increased thermal stability, altered solubility, and a high refractive index. Thietane-containing polymers are mentioned in the patent literature for use as optical materials. The high stability of the thietane 1,1-dioxide ring under various chemical conditions further enhances its suitability as a building block for durable, advanced materials. rsc.org Future research may focus on developing controlled polymerization techniques for thietane 1,1-dioxide derivatives to create novel functional materials.

Exploration as Versatile Intermediates in Complex Molecule Synthesis

The most significant emerging role for this compound is as a versatile intermediate for the synthesis of more complex molecules. Its structure is primed for divergent synthesis, allowing for the creation of a library of compounds from a single, readily available precursor. beilstein-journals.orgrsc.org

The acid-catalyzed generation of a carbocation at the 3-position allows for the direct formation of C-C, C-S, and C-O bonds on the intact four-membered ring. rsc.org This methodology provides a powerful and flexible tool for accessing a wide array of 3,3-disubstituted thietane 1,1-dioxides, which are of high interest in medicinal chemistry. beilstein-journals.orgrsc.org The stability of the resulting substituted thietane dioxide ring makes it an attractive scaffold for further chemical modifications. rsc.org

The scope of this transformation is broad, encompassing a variety of nucleophiles, as detailed in the table below.

Table 2: Scope of Nucleophiles in the Catalytic Derivatization of 3-Aryl-thietan-3-ol 1,1-Dioxides

| Nucleophile Type | Example Nucleophile | Product Type |

|---|---|---|

| Electron-rich Arenes | Anisole, 1,3,5-Trimethoxybenzene | 3,3-Diarylthietane 1,1-dioxide |

| Phenols | 4-Methoxyphenol, Resorcinol | 3-Aryl-3-phenoxythietane 1,1-dioxide |

| Heterocycles | N-Methylindole, 2-Methylfuran | 3-Aryl-3-heteroarylthietane 1,1-dioxide |

| Thiols | 4-Methylbenzenethiol | 3-Aryl-3-(arylthio)thietane 1,1-dioxide |

This table summarizes the types of nucleophiles successfully coupled with 3-hydroxy-3-arylthietane 1,1-dioxides. beilstein-journals.orgrsc.org

This versatility allows chemists to rapidly assemble molecules with diverse functionalities and three-dimensional shapes, which is crucial for drug discovery and the development of new agrochemicals. beilstein-journals.orgrsc.org The role of this compound as a key building block is therefore expected to expand as new synthetic methods and applications are discovered.

Q & A

Q. What are the established synthetic routes for 3-hydroxy-3-phenylthietane 1,1-dioxide, and how can reaction conditions be optimized?

The primary synthesis involves treating 3-thietanone with phenylmagnesium bromide (Grignard reagent) to yield 3-hydroxy-3-phenylthietane, followed by oxidation to the 1,1-dioxide form . Key optimization parameters include:

- Temperature control : Maintaining low temperatures (0–10°C) during oxidation to prevent side reactions.

- Catalyst selection : Use of transition metal oxides (e.g., WO₃·H₂O) for selective oxidation .

- Purification : Column chromatography or recrystallization from toluene to isolate high-purity products .

Q. How can the structural conformation of this compound be characterized experimentally?

- X-ray crystallography : Employ programs like SHELXL for small-molecule refinement to resolve bond lengths, angles, and ring puckering .

- ORTEP visualization : Use ORTEP-III with a graphical interface to generate 3D structural models, highlighting deviations from planarity in the thietane ring .

- Spectroscopic methods : NMR (¹H/¹³C) to confirm substituent positions, supported by computational modeling of ring puckering coordinates .

Advanced Research Questions

Q. What mechanistic challenges arise in cycloaddition reactions involving this compound, and how can they be addressed?

The compound’s rigidity due to the phenyl group and sulfone moiety can hinder [4+2] cycloaddition reactivity. Strategies include:

- Steric mitigation : Substituent modification (e.g., replacing phenyl with smaller groups) to enhance dienophile compatibility .

- Computational modeling : Density Functional Theory (DFT) to predict transition-state geometries and assess orbital alignment for regioselectivity .

- Reaction monitoring : In-situ IR or Raman spectroscopy to detect intermediate formation and optimize reaction kinetics .

Q. How can discrepancies in reported synthetic yields for this compound derivatives be resolved?

Contradictions often stem from variations in oxidation protocols or purification methods. Systematic approaches include:

- Parameter screening : Design experiments varying pH (e.g., 11.5 vs. neutral) during oxidation to assess yield reproducibility .

- Side-product analysis : LC-MS or GC-MS to identify byproducts (e.g., over-oxidized species) that reduce yield .

- Cross-validation : Compare crystallographic data (e.g., SHELX-refined structures) with synthetic batches to confirm product identity .

Q. What computational tools are recommended for analyzing the conformational stability of this compound?

- Ring puckering analysis : Apply Cremer-Pople coordinates to quantify non-planarity in the thietane ring, using crystallographic data as input .

- Molecular dynamics (MD) simulations : Simulate thermal fluctuations to predict dominant conformers under experimental conditions (e.g., solution vs. solid state) .

- Energy minimization : Software like Gaussian or ORCA to calculate strain energy and assess the impact of substituents on ring stability .

Q. How does the sulfone group in this compound influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfone group enhances electrophilicity at the C3 position. Methodological considerations:

- Kinetic studies : Monitor reaction rates with nucleophiles (e.g., amines) under varying solvent polarities to correlate sulfone effects .

- Hammett analysis : Use substituent constants (σ) to quantify electronic contributions of the sulfone group to reaction outcomes .

- Crystallographic evidence : Compare bond angles at C3 before/after substitution to validate mechanistic models .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Controlled degradation studies : Expose the compound to HCl (0.1–1 M) at 25–60°C and analyze degradation products via HPLC or MS .

- Comparative crystallography : Resolve structures of degradation products (e.g., ring-opened sulfonic acids) to identify instability pathways .

- pH-dependent NMR : Track protonation states of hydroxyl and sulfone groups to correlate stability with electronic effects .

Methodological Recommendations

- Synthetic protocols : Adopt Sedergran and Dittmer’s oxidation methodology for reproducibility, but include inert atmospheres to prevent unintended side reactions .

- Structural validation : Combine SHELXL-refined crystallography with Cremer-Pople puckering analysis for comprehensive conformational insights .

- Reactivity screening : Use high-throughput robotic platforms to test diverse reaction conditions (solvent, catalyst, temperature) for cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.